molecular formula CH8ClN4OP B14461163 P-(Chloromethyl)phosphonic dihydrazide CAS No. 67704-63-6

P-(Chloromethyl)phosphonic dihydrazide

Cat. No.: B14461163
CAS No.: 67704-63-6
M. Wt: 158.53 g/mol
InChI Key: SUBOCRKWLWULPL-UHFFFAOYSA-N
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Description

P-(Chloromethyl)phosphonic dihydrazide is a specialized phosphonic acid derivative that serves as a critical precursor in the synthesis of novel heterocyclic compounds containing phosphorus-nitrogen (P-N) bonds. Its primary research application is in the construction of complex molecular architectures, particularly as a building block for 1,2,4,3-triazaphosphole rings, which are motifs of significant interest in medicinal and materials chemistry . The compound reacts with Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to undergo an intramolecular cyclization, yielding 4-{[(dimethyl)azanylidenonium chloride]methyl}amino-2,3-dihydro-3-oxo-4H-1,2,4,3-triazaphosphole in high yield (86%) . This reaction demonstrates the utility of its terminal amino groups in forming iminium intermediates and subsequent cyclized structures. The resulting fused heterocyclic systems incorporating P-N patterns are valuable for investigating new biologically active molecules. Researchers value this compound for exploring the properties of phosphorus heterocycles, which have sustained relevance in the development of new chemical entities. The compound must be stored in a cool, dry environment. Handling Note: This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

67704-63-6

Molecular Formula

CH8ClN4OP

Molecular Weight

158.53 g/mol

IUPAC Name

[chloromethyl(hydrazinyl)phosphoryl]hydrazine

InChI

InChI=1S/CH8ClN4OP/c2-1-8(7,5-3)6-4/h1,3-4H2,(H2,5,6,7)

InChI Key

SUBOCRKWLWULPL-UHFFFAOYSA-N

Canonical SMILES

C(P(=O)(NN)NN)Cl

Origin of Product

United States

Preparation Methods

Procedure (Adapted from):

  • Reactants :

    • Paraformaldehyde (200 g, 6.67 mol)
    • Phosphorus trichloride (1,320 g, 9.6 mol)
  • Conditions :

    • Heated at 250°C under reflux for 6–8 hours.
    • Excess PCl₃ ensures complete conversion.
  • Mechanism :
    Paraformaldehyde decomposes to formaldehyde (HCHO), which reacts with PCl₃ via electrophilic substitution:
    $$
    \text{HCHO} + \text{PCl}3 \rightarrow \text{ClCH}2\text{P(O)Cl}_2 + \text{HCl} \uparrow
    $$

  • Workup :

    • Unreacted PCl₃ is distilled off under reduced pressure.
    • The crude product is purified via fractional distillation.

Yield : ~70–80% (theoretical).

Hydrazinolysis to Form P-(Chloromethyl)phosphonic Dihydrazide

The dichloride intermediate undergoes nucleophilic substitution with hydrazine (NH₂NH₂) to replace chloride groups with hydrazide functionalities.

Procedure (Adapted from):

  • Reactants :

    • Chloromethylphosphonic dichloride (1 mol)
    • Hydrazine hydrate (2.2 mol, 64% aqueous solution)
  • Conditions :

    • Conducted in anhydrous tetrahydrofuran (THF) or ethanol at 0–5°C.
    • Slow addition of hydrazine to prevent exothermic side reactions.
  • Mechanism :
    Hydrazine acts as a nucleophile, displacing chloride ions:
    $$
    \text{ClCH}2\text{P(O)Cl}2 + 2 \text{NH}2\text{NH}2 \rightarrow \text{ClCH}2\text{P(O)(NHNH}2\text{)}_2 + 2 \text{HCl} \uparrow
    $$

  • Workup :

    • Precipitated HCl is neutralized with NaOH.
    • The product is filtered, washed with cold ethanol, and recrystallized.

Yield : ~65–75% (theoretical).

Alternative Route: Phosphorylation of Chloromethylphosphonic Acid

While less common, chloromethylphosphonic acid (ClCH₂P(O)(OH)₂) can be activated to its dichloride prior to hydrazinolysis.

Procedure (Hypothetical, Based on):

  • Activation :

    • Treat ClCH₂P(O)(OH)₂ with thionyl chloride (SOCl₂) or PCl₅ in dichloromethane.
      $$
      \text{ClCH}2\text{P(O)(OH)}2 + 2 \text{SOCl}2 \rightarrow \text{ClCH}2\text{P(O)Cl}2 + 2 \text{SO}2 \uparrow + 2 \text{HCl} \uparrow
      $$
  • Hydrazinolysis :
    Follow Step 2 above.

Yield : Comparable to the primary method but requires additional steps.

Characterization and Analytical Data

Technique Key Observations Reference
³¹P NMR Singlet at δ 25–30 ppm (P=O)
¹H NMR - CH₂Cl: δ 4.2–4.5 ppm (triplet)
- NHNH₂: δ 2.5–3.0 ppm (broad)
IR Spectroscopy - P=O: 1,250–1,300 cm⁻¹
- N-H: 3,200–3,350 cm⁻¹
Elemental Analysis C: 12.5%, H: 4.2%, N: 29.1%, Cl: 14.7%, P: 13.5% (Calculated for C₁H₆ClN₄O₁P)

Challenges and Optimization

  • Side Reactions : Over-substitution or hydrolysis during hydrazinolysis. Mitigated by strict temperature control (−5°C to 5°C) and stoichiometric excess of hydrazine.
  • Purity : Recrystallization from ethanol/water (1:1) enhances purity (>95% by HPLC).

Chemical Reactions Analysis

Types of Reactions

P-(Chloromethyl)phosphonic dihydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic dihydrazides.

Scientific Research Applications

P-(Chloromethyl)phosphonic dihydrazide is an organophosphorus compound with a chloromethyl group attached to the phosphorus atom, along with two hydrazide groups. It has garnered interest for its applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a reagent in synthesizing organophosphorus compounds and as a precursor for phosphonic acid derivatives. It is also studied for its potential biological activity, including antimicrobial uses, and explored as a therapeutic agent, particularly in treating bacterial infections. Additionally, it finds use in the production of flame retardants, plasticizers, and other industrial chemicals.

Chemistry

This compound is a reagent in synthesizing various organophosphorus compounds. The synthesis typically involves reacting chloromethylphosphonic dichloride with hydrazine under controlled conditions, often in an inert atmosphere like nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is:ClCH2P O Cl 2+2NH2NH2ClCH2P O NHNH2)2+2HCl\text{ClCH}_2\text{P O Cl }_2+2\text{NH}_2\text{NH}_2\rightarrow \text{ClCH}_2\text{P O NHNH}_2)_2+2\text{HCl}

Biology

This compound is investigated for its potential biological activity, including its use as an antimicrobial agent. The mechanism of action involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets and can form strong bonds with metal ions, potentially inhibiting certain enzymatic activities. The chloromethyl group can also undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Agriculture

This compound's applications extend to agriculture as a herbicide or plant growth regulator. Interaction studies have shown its reactivity with nucleophiles, such as amines and hydrazines, forming stable complexes and derivatives through nucleophilic substitution reactions.

Industry

In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance efficiency and yield in the production of this compound. Reaction conditions are optimized to minimize by-products and ensure the purity of the final product. It is also used in the production of flame retardants and plasticizers.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can lead to the formation of phosphine derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols under mild conditions.

Mechanism of Action

The mechanism by which P-(Chloromethyl)phosphonic dihydrazide exerts its effects involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets. The compound can form strong bonds with metal ions, which can lead to the inhibition of certain enzymatic activities. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.

Comparison with Similar Compounds

Adipic Acid Dihydrazide (ADH) and Isophthalic Dihydrazide (IDH)

  • Structure : Aliphatic (ADH) vs. aromatic (IDH) backbones.
  • Reactivity : Both react with epoxide groups in resins, but IDH’s rigid aromatic structure enhances thermal stability in epoxy curing .
  • Applications : ADH and IDH are latent curing agents for LCD adhesives, unlike P-(chloromethyl)phosphonic dihydrazide, which is tailored for heterocyclic synthesis .

N1,N5-Bis[(4-oxo-4H-chromen-3-yl)methylene]phosphonic Dihydrazide

  • Structure : Contains chromone moieties linked via azomethine bonds.
  • Synthesis: Formed by condensing 4-oxo-4H-chromene-3-carboxaldehyde with phosphonic dihydrazide in ethanol .
  • Applications : Exhibits biocidal activity due to P–N bonding, similar to this compound derivatives .

Bis(N’-Arylpropanehydrazonoyl Chlorides)

  • Structure: Azine derivatives with hydrazonoyl chloride groups.
  • Reactivity: Formed via nucleophilic substitution with thiophenol or hydroxylamine, contrasting with the cyclization pathway of this compound .

Key Research Findings

  • Synthetic Efficiency : The Vilsmeier-Haack route for this compound is higher-yielding (86%) compared to azine syntheses (70–80%) .
  • Structural Influence : Aromatic backbones (e.g., IDH) improve thermal stability in epoxies, while aliphatic chains (e.g., ADH) offer flexibility .
  • Biological Relevance: Phosphorus heterocycles derived from dihydrazides exhibit broader biocidal activity than non-phosphorus analogs .

Q & A

Q. What are the standard synthetic routes for P-(Chloromethyl)phosphonic dihydrazide?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where phosphonic dihydrazide reacts with a reagent derived from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at 50–60°C for 4 hours, yielding the target compound in high purity (86% yield). Key steps include:

  • Dropwise addition of POCl₃ to ice-cold DMF to generate the chloromethyleniminium intermediate.
  • Cyclization via intramolecular nucleophilic attack, followed by dehydration to form the heterocyclic product .
  • Crystallization from acetone/water to isolate white crystals.

Q. What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • ¹H/¹³C/³¹P NMR : Signals at δ 8.35 ppm (P–H, J = 328 Hz), δ 158.1–166.3 ppm (C=N), and δ 7.58 ppm (³¹P) confirm the cyclic triazaphosphole structure .
  • IR Spectroscopy : Peaks at 3474–3150 cm⁻¹ (H-bonded NH/OH), 1713 cm⁻¹ (C=N⁺), and 1661 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : Major fragments at m/z 225 (M⁺) and 226 (M+1) align with the molecular formula C₄H₁₁ClN₅OP .

Q. How is this compound utilized in heterocyclic synthesis?

It serves as a precursor for 1,2,4,3-triazaphospholes and bis-α-aminophosphonates . For example:

  • Condensation with 4-oxo-4H-chromene-3-carboxaldehyde in ethanol forms hydrazones, which are further modified via phosphorylation to yield chromone-containing derivatives .
  • Reactions with hydrazonoyl chlorides produce azines, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can researchers address unsuccessful hydrolysis attempts of this compound derivatives?

Hydrolysis failures (e.g., tarry byproducts instead of aldehydes) may arise from steric hindrance or unstable intermediates. Mitigation strategies include:

  • Testing alternative bases (e.g., K₂CO₃ instead of NaOH) under milder conditions (room temperature, shorter reaction times).
  • Using protective groups for sensitive functional groups during hydrolysis .
  • Monitoring reaction progress via TLC or in situ NMR to identify decomposition pathways.

Q. What experimental designs confirm proposed reaction mechanisms for Vilsmeier-Haack-derived products?

To validate mechanisms involving intermediates (e.g., iminium species A and cyclic intermediate B in Scheme 1):

  • Conduct isotopic labeling (e.g., D₂O exchange) to track proton transfer steps in NMR .
  • Use HPLC-MS to isolate and characterize transient intermediates under low-temperature conditions.
  • Perform computational modeling (DFT) to simulate energy barriers for cyclization and dehydration steps .

Q. How can contradictions in spectral data (e.g., hydration states) be resolved?

Discrepancies in elemental analysis (e.g., hydrated vs. anhydrous forms) require:

  • Thermogravimetric analysis (TGA) to quantify water content in crystallized products.
  • Variable-temperature NMR to observe dynamic hydration/dehydration equilibria.
  • Single-crystal X-ray diffraction to unambiguously determine the solid-state structure .

Q. What methods optimize the synthesis of diastereomerically pure phosphonate derivatives?

For compounds like bis-α-aminophosphonates:

  • Use chiral auxiliaries (e.g., L-proline) to induce stereoselectivity during phosphorylation .
  • Employ column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate meso and racemic forms .
  • Analyze diastereomer ratios via ³¹P NMR, which is highly sensitive to phosphorus stereochemistry .

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